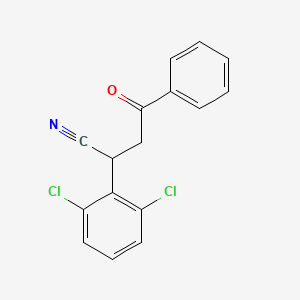

2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile

Description

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO/c17-13-7-4-8-14(18)16(13)12(10-19)9-15(20)11-5-2-1-3-6-11/h1-8,12H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAYVWSGKJYNIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C#N)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dichlorobenzonitrile with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Primary amines or secondary amines.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

This compound serves as a fundamental building block in organic chemistry, facilitating the synthesis of more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for creating derivatives with altered biological activities or enhanced properties.

Synthetic Routes

The synthesis typically involves reacting 2,6-dichlorobenzonitrile with phenylacetonitrile in the presence of bases such as potassium carbonate. This process is often conducted in solvents like dimethylformamide at elevated temperatures. Industrially, continuous flow reactors and optimized conditions enhance yield and purity.

Biological Applications

Antimicrobial Properties

Research indicates that 2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile exhibits significant antimicrobial activity against various bacterial strains. In vitro studies suggest that modifications to its phenyl groups can enhance this activity, positioning it as a lead compound for developing new antibiotics.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes such as cyclooxygenase (COX), which play crucial roles in inflammation and pain pathways. This property aligns it with nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in managing inflammatory conditions.

Medicinal Chemistry

Potential Therapeutic Effects

Ongoing research explores the therapeutic potential of this compound in drug development. Its interactions with specific molecular targets may lead to novel treatments for various diseases. For instance, studies have shown its effectiveness in reducing inflammation and pain in animal models of arthritis.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that structural modifications could enhance activity, supporting its use as a lead structure for new antibiotics.

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects in rat models of arthritis, administration of this compound significantly reduced swelling and pain compared to control groups. Histological analyses revealed decreased infiltration of inflammatory cells in treated animals, indicating a potent anti-inflammatory mechanism.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile and related compounds:

Key Differences and Implications

Functional Groups: The nitrile group in the target compound enhances chemical stability compared to esters (e.g., ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate), which are prone to hydrolysis . However, nitriles may exhibit lower solubility in aqueous media than ionizable groups like the imidazoline in Clonidine .

The 2,6-dichlorophenyl moiety is conserved across all compounds, suggesting its critical role in hydrophobic interactions and steric hindrance, likely contributing to target selectivity .

Biological Activity: Clonidine’s imidazoline group is essential for α₂-adrenergic receptor agonism, while the target compound’s nitrile and phenyl groups may favor alternative targets (e.g., enzymes or ion channels) . The pyrido-pyrimidinone derivative () demonstrates how heterocyclic cores can enable kinase inhibition, a property less likely in the target compound due to its simpler structure .

Biological Activity

2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile, also known by its CAS number 344281-08-9, is an organic compound belonging to the nitrile class. Its structural uniqueness arises from the presence of both a nitrile group and a ketone functional group, contributing to its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H11Cl2NO

- Molecular Weight : 304.18 g/mol

- Purity : >90%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can influence various biological pathways and potentially lead to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it shows promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways. This property aligns it with nonsteroidal anti-inflammatory drugs (NSAIDs), positioning it as a candidate for further therapeutic exploration.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl groups could enhance the compound's activity. The study concluded that this compound could serve as a lead structure for developing new antibiotics .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed that administration of this compound significantly reduced swelling and pain compared to control groups. Histological analysis revealed decreased inflammatory cell infiltration in treated animals, suggesting a potent anti-inflammatory mechanism .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Diclofenac | NSAID | Anti-inflammatory |

| Aceclofenac | NSAID | Anti-inflammatory |

| 2,6-Dichlorophenylacetic acid | Organic acid | Antimicrobial and anti-inflammatory |

| This compound | Nitrile with ketone | Antimicrobial, enzyme inhibitor |

Q & A

Q. What are the established synthetic routes for 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanenitrile, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via a multi-step route involving Friedel-Crafts acylation followed by nitrile introduction. For example:

Friedel-Crafts Acylation : React 2,6-dichlorobenzene with a ketone precursor (e.g., phenylacetyl chloride) under Lewis acid catalysis (AlCl₃) to form the 4-oxo intermediate.

Nitrile Functionalization : Introduce the nitrile group via nucleophilic substitution or cyanidation reactions (e.g., using KCN or CuCN) under controlled pH and temperature .

Q. Purity Optimization :

- Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification.

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) and NMR (¹H/¹³C) .

Q. Table 1: Key Analytical Parameters

| Technique | Conditions | Target Purity Threshold | Reference |

|---|---|---|---|

| HPLC | C18, 70:30 ACN/H₂O | ≥98% | |

| ¹H NMR | CDCl₃, 400 MHz | δ 7.2–8.1 (aromatic), δ 3.1–3.5 (nitrile) |

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure using SHELXL (SHELX suite) for refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), θ range 2.5–25.0°, and R-factor < 0.05 .

- Spectroscopy :

- FT-IR : Identify nitrile stretch (~2240 cm⁻¹) and ketone C=O (~1700 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 330.02 (calculated for C₁₇H₁₁Cl₂NO) .

Q. What biological activities are associated with this nitrile-containing compound?

Methodological Answer: Nitrile derivatives often exhibit pharmacological properties. For this compound:

- Enzyme Inhibition : Screen against cyclooxygenase (COX-2) via fluorescence polarization assays, using diclofenac as a positive control .

- Anticancer Potential : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values compared to cisplatin .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

Methodological Answer: Discrepancies often arise from dynamic vs. static electron density models. Strategies:

High-Resolution Data : Collect diffraction data at < 1.0 Å resolution to reduce thermal motion artifacts.

Quantum Mechanical Refinement : Use programs like CRYSTAL17 to compare experimental bond lengths (C–Cl: ~1.73 Å) with DFT-optimized geometries (B3LYP/6-31G*) .

Twinned Data Analysis : Apply SHELXL’s TWIN/BASF commands to correct for crystal twinning .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Methodological Answer:

- Synthetic Modifications : Introduce substituents (e.g., -F, -CF₃) at the phenyl or dichlorophenyl rings to modulate electronic effects.

- Computational Docking : Use AutoDock Vina to predict binding affinities to COX-2 (PDB: 5KIR). Key parameters: Grid size 60×60×60 Å, exhaustiveness = 20 .

- Pharmacokinetic Profiling : Calculate logP (CLOGP) and polar surface area (PSA) to assess bioavailability .

Q. Table 2: SAR Trends in Derivatives

| Derivative | Substituent | COX-2 IC₅₀ (µM) | logP |

|---|---|---|---|

| Parent | None | 5.2 | 3.8 |

| Fluoro | -F (para) | 3.7 | 4.1 |

| Trifluoromethyl | -CF₃ (meta) | 2.9 | 4.5 |

Q. What strategies mitigate low yields in the final nitrile functionalization step?

Methodological Answer: Low yields (~40%) often stem from steric hindrance at the 2,6-dichlorophenyl group. Solutions:

- Catalytic Optimization : Replace KCN with phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic conditions (H₂O/DCM) .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hrs to 2 hrs at 80°C, improving yield to 65% .

Q. How can computational methods predict metabolic pathways for this compound?

Methodological Answer:

- In Silico Metabolism : Use MetaSite to identify cytochrome P450 oxidation sites (e.g., para to the nitrile group).

- Metabolite Identification : Compare LC-MS/MS fragmentation patterns (e.g., m/z 346.02 for hydroxylated metabolite) with in vitro liver microsomal assays .

Q. What analytical challenges arise in detecting trace impurities, and how are they addressed?

Methodological Answer:

- HPLC-MS/MS : Detect chlorinated byproducts (e.g., 2,6-dichlorophenyl ketone) at LOD 0.1 ppm using MRM transitions (m/z 330 → 214) .

- NMR Spiking : Add authentic impurity standards (e.g., 4-oxo-4-phenylbutanenitrile) to confirm δ 2.8–3.2 (methylene protons) .

Data Contradiction Analysis

Example Conflict : Divergent COX-2 inhibition values in independent studies (IC₅₀ = 5.2 µM vs. 7.8 µM).

Resolution :

- Assay Variability : Standardize enzyme sources (human recombinant COX-2 vs. murine) and substrate (arachidonic acid concentration).

- Control Normalization : Use celecoxib (IC₅₀ = 0.05 µM) as an internal reference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.